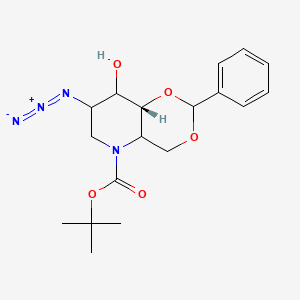

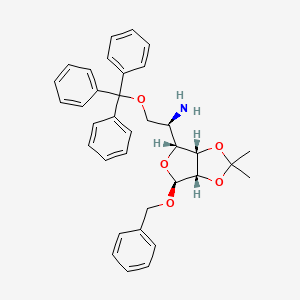

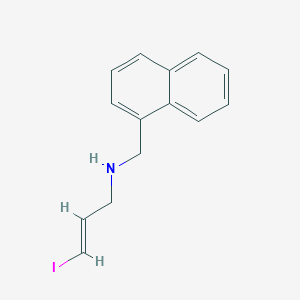

![molecular formula C₁₀H₇N₃O₃ B1140234 Imidazolidinetrione, [(phenylmethylene)amino]- CAS No. 42839-64-5](/img/structure/B1140234.png)

Imidazolidinetrione, [(phenylmethylene)amino]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"Imidazolidinetrione, [(phenylmethylene)amino]-" refers to a class of chemical compounds that are derivatives of imidazolidines and imidazoles. These compounds have been studied for their diverse chemical properties and potential applications in various fields.

Synthesis Analysis

The synthesis of imidazolines and imidazoles, such as "Imidazolidinetrione, [(phenylmethylene)amino]-," often involves the Michael addition of ethylene- or phenylene-diamines to allenic or acetylenic nitriles (Fomum, Landor, & Landor, 1974). Another method involves the reaction of (dimethylthiomethylene)-phenylacetonitriles with ethylenediamine, 1,3-diaminopropane, and 1,4-diaminobutane (Huang, Gan, & Wang, 1988).

Molecular Structure Analysis

The molecular structure of these compounds often exhibits a twisted phenyl group, as shown by crystal structure analysis. This twist can affect the tautomeric equilibrium between different molecular forms (Huang, Gan, & Wang, 1988).

Chemical Reactions and Properties

"Imidazolidinetrione, [(phenylmethylene)amino]-" derivatives can undergo various chemical reactions, leading to a range of products. For example, imine hydrolysis and condensation reactions can produce different imidazole compounds with varied substituents (Ammar et al., 2016). These reactions are influenced by factors such as substituents and reaction conditions.

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, can be affected by their molecular structure. For instance, the twisted phenyl group can influence the compound's interaction with solvents and its ability to form crystalline structures (Sakata et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the molecular structure and substituents of the imidazolidine derivatives. Different substituents can lead to varying degrees of reactivity and potential for forming different types of chemical bonds (Sakata et al., 2018).

Applications De Recherche Scientifique

Synthesis and Biological Activity

Imidazolidinetrione derivatives, including those with various substituents such as phenylmethyleneamino groups, have been extensively studied for their synthesis methods and potential biological activities. For instance, imidazolidinetriones have been synthesized through double Michael addition reactions involving ethylene- or phenylene-diamines and allenic or acetylenic nitriles. This method demonstrates the versatility of imidazolidinetriones in organic synthesis and their potential as intermediates in the production of various chemical compounds (Fomum, Landor, & Landor, 1974).

Antimicrobial and Antifungal Activities

Imidazolidinetriones and their derivatives have shown promising antimicrobial and antifungal activities. A study on 5-imino-4-thioxo-2-imidazolidinone derivatives with different aromatic substituents revealed significant activities against various bacterial and fungal strains. Some compounds, such as 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-ones, exhibited strong antimicrobial efficacy, highlighting the potential of imidazolidinetriones in developing new antimicrobial agents (Ammar et al., 2016).

Herbicidal Applications

The structural flexibility of imidazolidinetriones has also been exploited in the search for new herbicidal compounds. A study focusing on the variation of substituents on the imidazolidinetrione ring found that certain derivatives exhibit good herbicidal activity, particularly against velvetleaf. This suggests that imidazolidinetriones could be a valuable scaffold for the development of new herbicides (Li et al., 2013).

Safety And Hazards

“Imidazolidinetrione, [(phenylmethylene)amino]-” is not intended for human or veterinary use and is used for research purposes only.

Orientations Futures

Imidazole and benzimidazole bioactive heterocycles have been the focus of recent advances in drug development . The development of drugs based on these heterocycles is an increasingly active and attractive topic of medicinal chemistry . This highlights the potential for future research and development in this area .

Propriétés

IUPAC Name |

1-(benzylideneamino)imidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-8-9(15)13(10(16)12-8)11-6-7-4-2-1-3-5-7/h1-6H,(H,12,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHLKOIIYHZAID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN2C(=O)C(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazolidinetrione, [(phenylmethylene)amino]- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

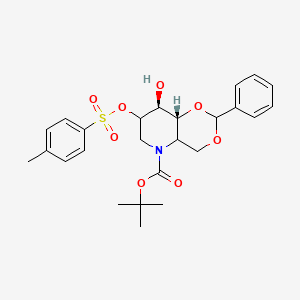

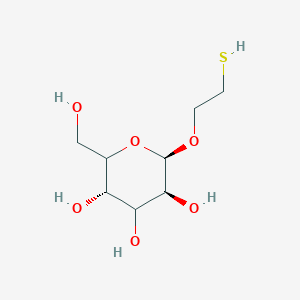

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)

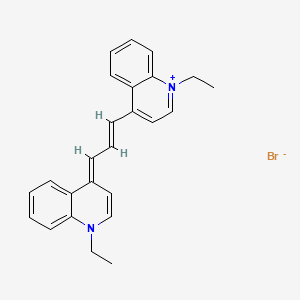

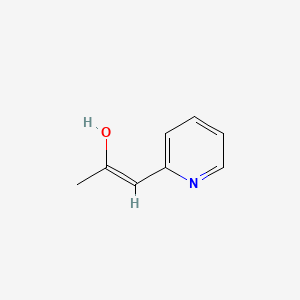

![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)

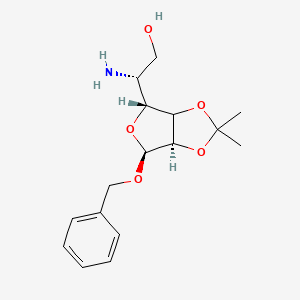

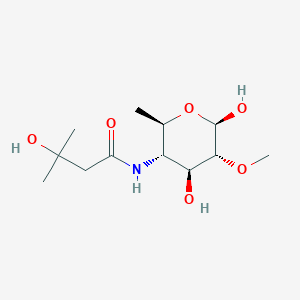

![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)